

Commercial suppliers of 4-Fmoc-3(R)-morpholinecarboxylic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fmoc-3(R)-morpholinecarboxylic acid

Cat. No.: B051180

[Get Quote](#)

A Comprehensive Technical Guide to **4-Fmoc-3(R)-morpholinecarboxylic Acid** for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fmoc-3(R)-morpholinecarboxylic acid**, a key building block in modern peptidomimetic and drug discovery research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this unique amino acid analogue. This document outlines its commercial availability, key chemical properties, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Introduction

4-Fmoc-3(R)-morpholinecarboxylic acid is a heterocyclic, non-proteinogenic amino acid that is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The morpholine scaffold introduces conformational constraints into peptide chains, making it a valuable tool for designing peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. Its applications are prominent in the development of novel therapeutic agents and probes for studying biological systems.^[1]

Commercial Availability and Properties

A variety of chemical suppliers offer **4-Fmoc-3(R)-morpholinecarboxylic acid**, with purities and quantities suitable for research and development purposes. The table below summarizes

the offerings from several key suppliers.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
LGC Standards	TRC-F648480	Not specified	Not specified	942153-03-9	C ₂₀ H ₁₉ NO ₅	353.37
Chem-Impex	06437	≥ 99% (Chiral HPLC, HPLC)	25 mg, 100 mg, 250 mg, 1 g, 5 g	281655-37-6 (for S-enantiomer)	C ₂₀ H ₁₉ NO ₅	353.37
Molbase	MFCD0186 0732	96% - 99%	500 mg, 1 kg, 2 g	942153-03-9	C ₂₀ H ₁₉ NO ₅	353.37
TCI Chemicals	F1050	>97.0% (HPLC)	200 mg	204320-51-4	C ₂₀ H ₁₉ NO ₅	353.37
Pharmaffiliates	Not specified	Not specified	Not specified	942153-03-9	C ₂₀ H ₁₉ NO ₅	353.37
AChemBlock	Not specified	95%	Not specified	204320-51-4	C ₂₀ H ₁₉ NO ₅	353.37

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the respective supplier for the most current data.

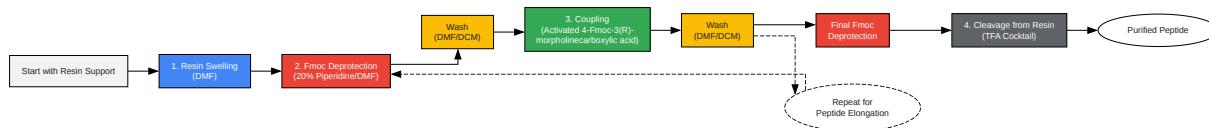
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of **4-Fmoc-3(R)-morpholinecarboxylic acid** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The procedure assumes a starting resin with a pre-loaded amino acid or a suitable linker for the attachment of the first amino acid.

Materials and Reagents

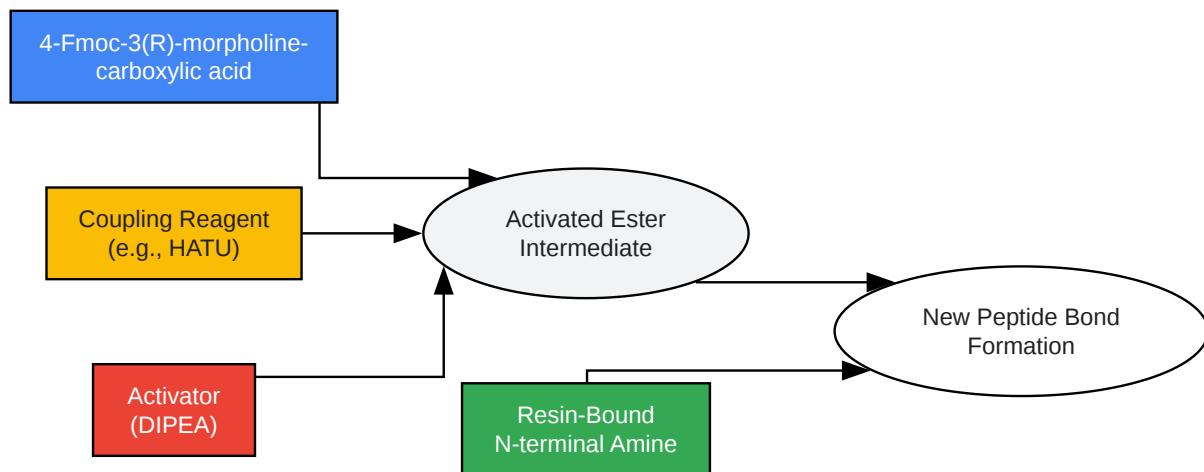
- **4-Fmoc-3(R)-morpholinecarboxylic acid**
- SPPS resin (e.g., Rink Amide, Wang, or 2-Chlorotriyl chloride resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF for Fmoc deprotection
- Coupling reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Peptide synthesis vessel
- Shaker or bubbler for agitation

Step-by-Step Procedure


- Resin Swelling:
 - Place the desired amount of resin in the synthesis vessel.
 - Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
 - Drain the DMF.

- Fmoc Deprotection:
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
- Coupling of **4-Fmoc-3(R)-morpholinecarboxylic acid**:
 - In a separate vial, dissolve 2-4 equivalents of **4-Fmoc-3(R)-morpholinecarboxylic acid** and 2-4 equivalents of the coupling reagent (HBTU or HATU) in DMF.
 - Add 4-8 equivalents of DIPEA to the activation mixture and let it stand for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be optimized.
 - To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.
 - If the coupling is incomplete, the step can be repeated.
- Washing:
 - After successful coupling, drain the reaction mixture.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Peptide Elongation:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection:
 - After the final coupling step, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin.
 - Agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the peptide pellet under vacuum.


Visualization of the Synthetic Workflow

The following diagrams illustrate the key processes involved in utilizing **4-Fmoc-3(R)-morpholinecarboxylic acid** in SPPS.

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Commercial suppliers of 4-Fmoc-3(R)-morpholinecarboxylic acid.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051180#commercial-suppliers-of-4-fmoc-3-r-morpholinecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com